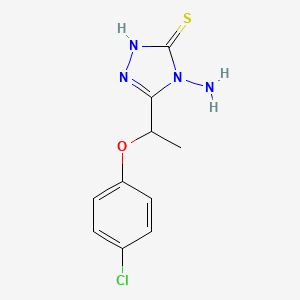
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 50-150°C)
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO)
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography may be employed.
化学反应分析
Types of Reactions
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions with halogens, alkyl groups, or other substituents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, DMSO
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
科学研究应用
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties
Medicine: Explored as a potential therapeutic agent for various diseases
Industry: Utilized in the development of new materials or agricultural chemicals
作用机制
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways
DNA Interaction: Interacting with DNA to affect gene expression
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities
4-Chlorophenoxyacetic Acid: A compound with herbicidal properties
Thiosemicarbazide: A compound with antimicrobial activities
Uniqueness
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClN4OS. Its structure features a triazole ring with an amino group and a chlorophenoxyethyl side chain, contributing to its bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the triazole class exhibit significant antimicrobial properties. For instance:
- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and tested them against several bacterial strains. Compounds with similar structures to this compound showed moderate to high activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of cell wall synthesis or disruption of membrane integrity. The presence of the 4-chlorophenyl group enhances the lipophilicity of the molecule, facilitating better penetration into bacterial cells .
Anticancer Potential
The anticancer properties of triazole derivatives are gaining attention in pharmacological research:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it demonstrated significant growth inhibition in HT29 colon cancer cells .
- Mechanistic Insights : The anticancer activity may be linked to the compound's ability to induce apoptosis and inhibit angiogenesis. The triazole ring contributes to this activity by interacting with biological targets involved in cell proliferation and survival pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various triazole derivatives against multi-drug resistant strains. Results indicated that derivatives similar to this compound were among the most effective .
- Anticancer Research : A research team investigated the effects of this compound on breast cancer cell lines. The findings suggested that it not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation .
Tables of Biological Activity
属性
CAS 编号 |
115398-69-1 |
|---|---|
分子式 |
C10H11ClN4OS |
分子量 |
270.74 g/mol |
IUPAC 名称 |
4-amino-3-[1-(4-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H11ClN4OS/c1-6(9-13-14-10(17)15(9)12)16-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3,(H,14,17) |
InChI 键 |
WOTWEYDLLKQWAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NNC(=S)N1N)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















